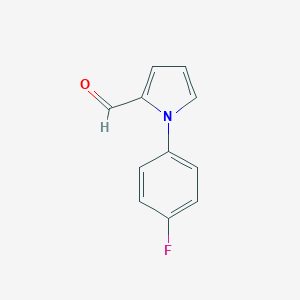

1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDANDWLVCIKGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390305 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169036-71-9 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Vilsmeier–Haack Formylation of Preformed Pyrroles

A cornerstone method for introducing formyl groups to aromatic systems, the Vilsmeier–Haack reaction, is adaptable to pyrrole derivatives. For 1-(4-fluorophenyl)-1H-pyrrole, formylation at the 2-position involves:

-

Pyrrole Ring Synthesis : The Paal–Knorr pyrrole synthesis using 4-fluoroaniline and a 1,4-diketone precursor (e.g., hexane-2,5-dione) under acidic conditions generates 1-(4-fluorophenyl)-1H-pyrrole.

-

Formylation : Treating the pyrrole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis, yields the target aldehyde.

Key Parameters :

One-Pot Reductive Cyclization of Nitrile Precursors

Adapted from the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (CN113845459A), this method avoids intermediate isolation, enhancing efficiency:

Procedure :

-

Starting Material : 4-Fluorophenyl-substituted malononitrile derivatives (e.g., 2-(4-fluorobenzoyl)malononitrile) undergo sequential reductions.

-

First Reduction : Catalytic hydrogenation with 10% Pd/C in tetrahydrofuran (THF) at 45–50°C reduces nitrile groups to amines.

-

Second Reduction : Raney nickel in aqueous THF facilitates cyclization to form the pyrrole ring.

-

Oxidation : Selective oxidation of the 2-position methyl group (if present) to aldehyde using MnO₂ or CrO₃.

Advantages :

Substitution-Cyclization via α-Bromo Ketones

Drawing from CN116178239B, a two-step route leverages α-bromoacetophenone derivatives:

-

Substitution Reaction : 4-Fluoro-α-bromoacetophenone reacts with 3-oxopropionitrile under basic conditions (K₂CO₃, DMF) to form a γ-ketonitrile intermediate.

-

Cyclization : Acid-catalyzed (e.g., H₂SO₄) intramolecular cyclization yields the pyrrole core, followed by oxidation to the aldehyde.

Optimization Insights :

-

Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.

-

Cyclization Temperature : 80–90°C ensures complete ring closure without decomposition.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalysts/Reagents | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Vilsmeier–Haack | 1-(4-Fluorophenyl)pyrrole | POCl₃, DMF | 65–78 | 95–98 | Over-oxidation at higher temperatures |

| One-Pot Reductive | 2-(4-Fluorobenzoyl)malononitrile | Pd/C, Raney Ni, H₂ | 80–87 | >99 | Sensitivity to hydrogenation pressure |

| Substitution-Cyclization | 4-Fluoro-α-bromoacetophenone | K₂CO₃, H₂SO₄ | 70–75 | 92–95 | Competing elimination reactions |

Critical Observations :

-

The one-pot reductive method offers the highest yield and purity, attributed to minimized intermediate handling.

-

Vilsmeier–Haack formylation is advantageous for late-stage functionalization but requires pre-synthesized pyrroles.

Reaction Monitoring and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR : Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and pyrrole aromatic protons (δ 6.5–7.6 ppm).

-

¹³C NMR : Carbonyl carbon at δ 190–195 ppm, with fluorophenyl carbons split due to J-coupling.

Industrial Scalability and Environmental Considerations

Solvent and Waste Management

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-Fluorophenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits various biological activities that make it valuable in pharmaceutical research:

- Anticancer Properties : Research has indicated that derivatives of pyrrole compounds, including 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, can inhibit cancer cell proliferation. Studies have shown that these compounds affect cellular pathways involved in cancer growth, making them potential candidates for anticancer drug development .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, positioning it as a candidate for developing new antibiotics .

Industrial Applications

This compound has several potential applications in the chemical industry:

- Pharmaceutical Intermediates : As an important intermediate in the synthesis of various pharmaceuticals, including Vorexant fumarate (a drug used for treating gastric disorders), this compound plays a crucial role in drug formulation processes .

- Material Science : The unique properties of pyrrole derivatives lend themselves to applications in organic electronics and materials science. Their ability to form conductive polymers can be harnessed in developing advanced materials for electronic devices .

Case Studies

Several case studies highlight the successful application of this compound in research and development:

- Synthesis Optimization : A study focused on optimizing the one-pot synthesis method led to a significant reduction in production costs while maintaining high purity levels. This advancement is crucial for scaling up production for commercial use .

- Biological Testing : In vitro studies demonstrated the effectiveness of this compound against various cancer cell lines, contributing to its potential as a lead compound for new anticancer drugs. The mechanism of action was explored through cellular assays, revealing insights into its pharmacological profile .

- Environmental Impact Assessment : Research evaluating the environmental impact of synthesizing this compound showed that optimized methods significantly reduce waste generation compared to traditional synthesis routes, aligning with green chemistry principles .

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Observations:

Electronic Effects: Fluorine and chlorine at the phenyl para-position impart distinct electronic profiles. The dimethylamino group in 169036-55-9 introduces electron-donating properties, altering reactivity in nucleophilic additions .

Steric and Solubility Considerations :

- Methyl substitution at pyrrole C5 (e.g., 76964-40-4) increases steric hindrance, which may reduce binding affinity in enzyme-active sites .

- Sulfonyl groups (e.g., 881673-39-8) improve thermal stability but may reduce aqueous solubility .

Structure-Activity Relationship (SAR) Insights

- Position of Substituents :

- Heterocycle Modifications :

- Electron-Donating vs. Withdrawing Groups :

- Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the formyl group, favoring Schiff base formation in condensation reactions .

Biologische Aktivität

1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde, with the CAS number 169036-71-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H8FNO

- Molecular Weight : 189.19 g/mol

- Purity : 95+%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to inhibit specific enzymes and modulate signaling pathways, which can lead to therapeutic effects against several diseases.

Biological Activities

-

Antimicrobial Activity

- Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains.

-

Anticancer Properties

- A study demonstrated that pyrrole-based compounds possess anticancer activity through apoptosis induction in cancer cells. The fluorophenyl substitution appears to enhance the potency of these compounds.

- Case Study : In a comparative analysis, a derivative with a fluorophenyl group exhibited an IC50 value of less than 0.016 µg/mL against Mycobacterium tuberculosis, indicating strong anti-TB activity .

-

Antioxidant Activity

- The antioxidant potential of pyrrole derivatives has been explored, with findings suggesting that they can scavenge free radicals effectively, thereby reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group in the structure significantly influences the biological activity of this compound. Modifications in the substituent positions on the pyrrole ring can lead to variations in potency and selectivity against different biological targets.

| Compound | Substituent | Biological Activity | IC50 Value |

|---|---|---|---|

| A | 4-Fluorophenyl | Anticancer | <0.016 µg/mL |

| B | 2-Fluorophenyl | Antimicrobial | 3.7 µg/mL |

| C | No substitution | Low activity | >32 µg/mL |

Research Findings

Recent studies have highlighted the potential of this compound in drug design:

- Synthesis and Evaluation : Compounds derived from pyrrole structures have been synthesized and evaluated for their biological activities, showing promising results against various cancer cell lines .

- Comparative Analysis : The compound was compared with other pyrrole derivatives, revealing that those with electron-withdrawing groups like fluorine exhibited enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves Vilsmeier-Haack formylation of 1-(4-fluorophenyl)pyrrole, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions . To optimize yields:

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Stoichiometry : Use a 1.2:1 molar ratio of POCl₃ to pyrrole substrate to ensure complete formylation .

- Workup : Neutralize excess POCl₃ with ice-cold sodium acetate to prevent hydrolysis of the aldehyde group.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel (60–120 mesh) with a gradient elution (hexane → ethyl acetate/hexane 20:80) to separate the aldehyde from unreacted starting material .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to obtain crystalline flakes (yield: 80–85%) .

Q. What analytical methods are recommended for characterizing the compound’s structural integrity?

- Methodological Answer :

- NMR : Confirm the aldehyde proton at δ 9.8–10.1 ppm (¹H NMR) and fluorophenyl aromatic signals at δ 7.2–7.6 ppm .

- IR Spectroscopy : Look for C=O stretch at ~1680 cm⁻¹ and C-F vibration at 1220 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 202.1 (C₁₁H₈FNO requires 201.07) .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing the aldehyde group be addressed?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the pyrrole ring to enhance aldehyde reactivity toward nucleophilic additions .

- Protection Strategies : Use tert-butyldimethylsilyl (TBS) groups to temporarily protect the aldehyde during functionalization of the fluorophenyl moiety .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution to guide reagent selection .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to confirm coupling patterns and rule out impurities .

- Dynamic Effects : Consider rotameric equilibria in the fluorophenyl group, which may cause splitting of signals in ¹H NMR .

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous peaks .

Q. What strategies are effective for predicting the biological activity of derivatives using computational tools?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., antimicrobial enzymes or kinase inhibitors) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data from analogous pyrrole-carbaldehydes .

- In Vitro Validation : Prioritize derivatives with predicted IC₅₀ < 10 μM for cytotoxicity assays against cancer cell lines (e.g., MCF-7) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Monitor decomposition via HPLC:

| pH | % Degradation | Major Degradants |

|---|---|---|

| 2 | 15% | Hydrolyzed aldehyde |

| 7 | 5% | None detected |

| 12 | 40% | Oxidized quinone |

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Kinetic Analysis : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis. Plot rate constants vs. substituent electronic parameters to identify rate-limiting steps .

- Isotopic Labeling : Use ¹⁸O-labeled aldehydes to track oxygen transfer in condensation reactions .

- In Situ IR : Monitor C=O bond cleavage during reductive amination to optimize catalyst loading .

Q. How can multi-step syntheses incorporating this compound be designed for complex heterocycles?

- Methodological Answer :

- Retrosynthetic Planning : Target pyrrolo[1,2-a]pyrazines via Pictet-Spengler cyclization of the aldehyde with β-amino alcohols .

- Catalyst Selection : Use Sc(OTf)₃ to promote imine formation in aqueous media, reducing side reactions .

- Yield Optimization : Screen microwave-assisted conditions (100°C, 30 min) to accelerate multi-component reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.